molecular formula C11H12ClFO B7869799 1-(2-Chloro-6-fluorophenyl)pentan-2-one

1-(2-Chloro-6-fluorophenyl)pentan-2-one

Cat. No.: B7869799
M. Wt: 214.66 g/mol
InChI Key: CXCFGPMDTKLBPA-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorophenyl)pentan-2-one is an organic compound with the molecular formula C11H12ClFO It is characterized by the presence of a chloro and fluoro substituent on a phenyl ring, which is attached to a pentan-2-one moiety

Preparation Methods

The synthesis of 1-(2-Chloro-6-fluorophenyl)pentan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2-chloro-6-fluorobenzene with pentan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ optimized reaction conditions, including temperature control and the use of solvents to facilitate the reaction.

Chemical Reactions Analysis

1-(2-Chloro-6-fluorophenyl)pentan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to produce alcohols.

    Substitution: The chloro and fluoro substituents on the phenyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)pentan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is beneficial.

    Industry: It is used in the production of specialty chemicals and materials, where its unique chemical properties are advantageous.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)pentan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenyl ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

1-(2-Chloro-6-fluorophenyl)pentan-2-one can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)pentan-2-one: Lacks the fluoro substituent, which may result in different chemical and biological properties.

    1-(2-Fluorophenyl)pentan-2-one: Lacks the chloro substituent, which can affect its reactivity and interactions with molecular targets.

    1-(2-Bromo-6-fluorophenyl)pentan-2-one: The presence of a bromo substituent instead of chloro can lead to variations in reactivity and biological activity.

Properties

IUPAC Name

1-(2-chloro-6-fluorophenyl)pentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClFO/c1-2-4-8(14)7-9-10(12)5-3-6-11(9)13/h3,5-6H,2,4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXCFGPMDTKLBPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)CC1=C(C=CC=C1Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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